molecular formula C17H19NO2 B5081927 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methoxyphenol

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methoxyphenol

Cat. No.: B5081927
M. Wt: 269.34 g/mol
InChI Key: PWUJXGZZFRFQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-5-methoxyphenol is a chemical compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a methoxy group attached to a phenol ring, which is further connected to a dihydroisoquinoline moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methoxyphenol typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring system.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the phenol ring using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Isoquinoline Moiety: The final step involves the attachment of the isoquinoline moiety to the phenol ring through a Friedel-Crafts alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and isoquinoline moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the isoquinoline ring to form dihydroisoquinoline derivatives. Sodium borohydride is a common reducing agent used for this purpose.

    Substitution: The methoxy group on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium hydroxide and alkyl halides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Sodium hydroxide, alkyl halides, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Alkylated phenols, halogenated derivatives.

Scientific Research Applications

2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-5-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol
  • 2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-4-methoxyphenol
  • 2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxyphenol

Uniqueness

2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-5-methoxyphenol is unique due to the specific position of the methoxy group on the phenol ring, which can influence its chemical reactivity and biological activity. This positional specificity can result in different pharmacological profiles and applications compared to its analogs.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-20-16-7-6-15(17(19)10-16)12-18-9-8-13-4-2-3-5-14(13)11-18/h2-7,10,19H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUJXGZZFRFQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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